REACTION_SMILES
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[CH3:8][S:9][C:10](=[CH:11][N+:12](=[O:13])[O-:14])[S:15][CH3:16].[NH2:1][c:2]1[cH:3][n:4][cH:5][cH:6][cH:7]1>>[NH:1]([c:2]1[cH:3][n:4][cH:5][cH:6][cH:7]1)[C:10]([S:9][CH3:8])=[CH:11][N+:12](=[O:13])[O-:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC(=C[N+](=O)[O-])SC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccnc1
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Name
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Type
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product
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Smiles
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CSC(=C[N+](=O)[O-])Nc1cccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |